Ferrous histidinate

Übersicht

Beschreibung

Ferrous histidinate is a coordination compound formed by the interaction of ferrous ions (iron in the +2 oxidation state) with histidine, an essential amino acid. This compound is of significant interest due to its potential applications in various fields, including medicine and nutrition. This compound is known for its high bioavailability and stability, making it a valuable iron supplement for treating iron deficiency anemia.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ferrous histidinate can be synthesized through the reaction of ferrous salts, such as ferrous sulfate or ferrous chloride, with histidine in an aqueous solution. The reaction typically involves dissolving the ferrous salt in water and then adding histidine under controlled pH conditions to facilitate the formation of the complex. The reaction is usually carried out at room temperature, and the resulting this compound can be isolated by filtration and drying.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors where ferrous salts and histidine are mixed in precise stoichiometric ratios. The reaction conditions, including pH and temperature, are carefully monitored to ensure the efficient formation of the compound. The product is then purified through filtration, washing, and drying processes to obtain high-purity this compound suitable for commercial use.

Analyse Chemischer Reaktionen

Types of Reactions: Ferrous histidinate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to ferric histidinate (iron in the +3 oxidation state) in the presence of oxidizing agents.

Reduction: Under reducing conditions, ferric histidinate can be reduced back to this compound.

Substitution: The histidine ligand in this compound can be substituted by other ligands, depending on the reaction conditions and the nature of the substituting ligand.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as ascorbic acid and sodium dithionite are used.

Substitution: Ligands such as ethylenediaminetetraacetic acid (EDTA) can replace histidine under specific conditions.

Major Products Formed:

Oxidation: Ferric histidinate.

Reduction: this compound.

Substitution: Complexes with different ligands, such as ferrous-EDTA.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1.1 Iron Transport and Storage

Ferrous histidinate plays a crucial role in iron transport and storage within biological systems. It mimics the function of hemoglobin and myoglobin, facilitating oxygen transport and storage. Studies have shown that the histidine residue can stabilize ferrous iron, enhancing its solubility and bioavailability in biological environments.

- Case Study: A study demonstrated that histidine's imidazole ring effectively binds ferrous ions, preventing oxidation to ferric ions. This property is essential for maintaining iron homeostasis in cells, particularly under oxidative stress conditions .

1.2 Enzyme Catalysis

This compound serves as a cofactor in various enzymatic reactions, particularly those involving dioxygenases. The presence of ferrous iron coordinated with histidine residues is vital for the catalytic activity of these enzymes.

- Data Table: Enzymes Utilizing this compound

| Enzyme Type | Organism | Function | Reference |

|---|---|---|---|

| Non-heme oxygenase | Factor Inhibiting HIF | Hydroxylation reactions | |

| Hemoglobin | Human | Oxygen transport | |

| Heme oxygenase | Various | Heme degradation |

Medical Applications

2.1 Iron Supplementation

This compound is explored as a dietary supplement for treating iron deficiency anemia. Its enhanced absorption properties compared to traditional iron supplements make it a favorable option.

- Clinical Study: A clinical trial assessed the efficacy of this compound in improving hemoglobin levels in patients with iron-deficiency anemia. Results indicated a significant increase in hemoglobin concentration after supplementation over eight weeks .

2.2 Antioxidant Properties

The antioxidant capabilities of this compound have been investigated for their potential protective effects against oxidative stress-related diseases.

- Research Findings: Histidine supplementation was shown to reduce lipid peroxidation when combined with ferric iron, suggesting that this compound may protect cells from oxidative damage by scavenging reactive oxygen species .

Material Science Applications

3.1 Catalysts in Chemical Reactions

This compound has been studied for its potential use as a catalyst in various chemical reactions due to its ability to facilitate electron transfer processes.

- Experimental Results: Research demonstrated that this compound could catalyze the oxidation of organic substrates under mild conditions, showcasing its utility in green chemistry applications .

3.2 Development of Biocompatible Materials

The incorporation of this compound into polymer matrices has been explored for developing biocompatible materials suitable for medical implants or drug delivery systems.

Wirkmechanismus

The mechanism of action of ferrous histidinate involves its absorption in the gastrointestinal tract, where it dissociates to release ferrous ions and histidine. The ferrous ions are then transported across the intestinal mucosa into the bloodstream, where they are utilized for the synthesis of hemoglobin and other iron-containing proteins. Histidine acts as a stabilizing ligand, enhancing the solubility and bioavailability of the ferrous ions.

Vergleich Mit ähnlichen Verbindungen

Ferrous sulfate: A common iron supplement with high bioavailability but can cause gastrointestinal side effects.

Ferrous fumarate: Another iron supplement with good bioavailability and fewer side effects compared to ferrous sulfate.

Ferric citrate: Used in the treatment of iron deficiency anemia and has a different oxidation state (iron in the +3 state).

Uniqueness of Ferrous Histidinate: this compound is unique due to its combination of high bioavailability, stability, and minimal gastrointestinal side effects. The presence of histidine as a ligand enhances the solubility and absorption of iron, making it a superior choice for iron supplementation compared to other iron salts.

Biologische Aktivität

Ferrous histidinate is a complex formed between ferrous ions (Fe²⁺) and histidine, an amino acid with significant biological roles. This compound has garnered attention due to its potential applications in biochemistry and medicine, particularly in relation to iron metabolism, oxidative stress, and antioxidant activities.

Iron Chelation and Transport

This compound plays a critical role in iron transport and metabolism. Histidine is known for its ability to chelate iron ions, which is essential for various biological functions. The imidazole side chain of histidine can form stable complexes with ferrous ions, enhancing iron solubility and bioavailability in physiological conditions .

Table 1: Properties of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₁FeN₃O₂ |

| Molar Mass | 217.15 g/mol |

| Solubility | Soluble in water at neutral pH |

| pKa Values | Ranges from 6 to 8 |

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS). The complex can inhibit lipid peroxidation and reduce oxidative stress, which is linked to various diseases including neurodegenerative disorders like Alzheimer's disease . The Fenton-like reactions involving this compound can produce hydroxyl radicals, but the presence of histidine may modulate this effect, potentially reducing harmful oxidative damage .

Case Studies

- Oxidative Stress Mitigation : A study demonstrated that the addition of histidine significantly reduced lipid peroxidation in Caco-2 cells exposed to iron overload. This suggests that this compound may protect against oxidative damage by stabilizing iron and preventing excessive ROS generation .

- Neuroprotection : In models of Alzheimer's disease, this compound's ability to modulate oxidative stress was highlighted. By forming complexes that limit free iron availability, it may reduce the formation of toxic hydroxyl radicals associated with neurodegeneration .

- Clinical Applications : Clinical nutrition guidelines have noted the importance of histidine in enhancing iron absorption and utilization in patients with anemia or those undergoing weight loss therapies. This compound could be a beneficial supplement in such contexts, improving iron status while minimizing oxidative stress .

Complex Formation

The formation of this compound occurs predominantly at physiological pH levels, where histidine binds ferrous ions through its imidazole group. This binding not only facilitates iron transport but also plays a role in buffering pH changes in biological systems .

Reactive Species Interaction

This compound interacts with various reactive species, modulating their effects through chelation and radical scavenging mechanisms. This interaction is crucial for maintaining cellular redox balance and preventing oxidative damage .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H9N3O2.Fe/c2*7-5(6(10)11)1-4-2-8-3-9-4;/h2*2-3,5H,1,7H2,(H,8,9)(H,10,11);/q;;+2/p-2/t2*5-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSCPMNEABGTIT-MDTVQASCSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

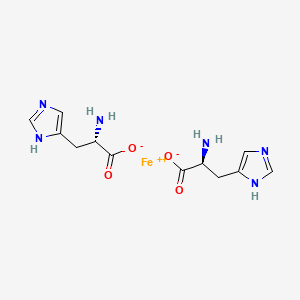

C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)[O-])N.C1=C(NC=N1)C[C@@H](C(=O)[O-])N.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FeN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10946480 | |

| Record name | Iron(2+) bis[2-amino-3-(1H-imidazol-5-yl)propanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23661-48-5 | |

| Record name | Ferrous histidinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023661485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(2+) bis[2-amino-3-(1H-imidazol-5-yl)propanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.